Developing orally bioavailable Bcl-2/Bcl-xL inhibitors? First-generation -NO2 cores cause high PSA, poor oral exposure. 4-F-3-(SO2CF3)PhSO2Cl (CAS 1027345-07-8) is the non-substitutable precursor for Navitoclax analogs and PROTACs. Its -SO2CF3 group uniquely reduces PSA while maintaining target pKa-simple -CF3 loses potency. This enables oral BH3 mimetics. • Activated fluorine for SNAr with amines/thiols. • Sulfonyl chloride for acylsulfonamide warheads. • In stock, reliable supply.
4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride (CAS 1027345-07-8) is a highly specialized, bifunctional arylsulfonyl building block engineered for the synthesis of advanced pharmaceutical active ingredients (APIs). Structurally, it features an extremely electron-withdrawing trifluoromethylsulfonyl (-SO2CF3) group ortho to an activated fluorine atom, and a reactive sulfonyl chloride group at the para position. This specific substitution pattern makes the fluorine highly susceptible to nucleophilic aromatic substitution (SNAr) by complex amines or thiols, while the sulfonyl chloride enables the rapid formation of acylsulfonamides. In industrial and medicinal chemistry procurement, this exact compound is primarily sourced as the critical precursor for synthesizing orally bioavailable Bcl-2/Bcl-xL inhibitors, such as Navitoclax (ABT-263) analogs, and related proteolysis-targeting chimeras (PROTACs) [1].
Substituting this compound with the cheaper and more common 4-fluoro-3-nitrobenzenesulfonyl chloride (the precursor for first-generation inhibitors like ABT-737) results in APIs with high polar surface area (PSA) and poor oral bioavailability [1]. While both the -NO2 and -SO2CF3 groups provide the necessary electron-withdrawing effect to maintain the acidity (pKa) of the resulting acylsulfonamide for target binding, only the -SO2CF3 group achieves the optimal balance of lipophilicity and reduced PSA required for in vivo oral exposure [2]. Furthermore, attempting to use a simple -CF3 group to reduce PSA results in a massive loss of target binding potency[1]. Thus, for the development of orally bioavailable Bcl-2 family targeting therapies, the exact 3-SO2CF3 building block cannot be substituted.
In the lead optimization from ABT-737 to Navitoclax (ABT-263), replacing the 3-nitrobenzenesulfonamide core with the 3-(trifluoromethylsulfonyl)benzenesulfonamide core derived from this building block was a critical design choice. The -SO2CF3 substitution reduced the polar surface area (PSA) while maintaining the necessary acylsulfonamide pKa, leading to a 7-fold increase in the pharmacokinetic/pharmacodynamic (AUC/EC50) ratio compared to the nitro baseline [1]. This modification directly enabled the oral bioavailability (20-50%) required for clinical progression [2].
| Evidence Dimension | Downstream API Pharmacokinetic/Pharmacodynamic Ratio (AUC/EC50) |
| Target Compound Data | 7-fold increase in AUC/EC50 ratio (ABT-263 analog) |
| Comparator Or Baseline | Baseline ratio (3-nitro analog, ABT-737) |
| Quantified Difference | 7-fold improvement in oral exposure relative to in vitro efficacy |
| Conditions | In vivo pharmacokinetic models / in vitro human tumor cell lines |
Procurement of the 3-SO2CF3 building block is essential for synthesizing Bcl-2 inhibitors that require oral bioavailability rather than intravenous administration.
While substituting the 3-nitro group with a standard -CF3 group leads to a severe 16-fold loss in target potency, utilizing the -SO2CF3 group perfectly mimics the electron-withdrawing properties of the nitro group without the pharmacokinetic drawbacks [1]. APIs synthesized from 4-fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride maintain sub-nanomolar binding affinities (Ki < 1 nM) for both Bcl-2 and Bcl-xL, statistically equivalent to their 3-nitro counterparts [2].
| Evidence Dimension | Downstream API Binding Affinity (Ki for Bcl-2/Bcl-xL) |
| Target Compound Data | Ki < 1 nM (maintained potency) |
| Comparator Or Baseline | 3-CF3 analog (large decrease in potency) / 3-NO2 analog (Ki < 1 nM) |
| Quantified Difference | -SO2CF3 maintains sub-nanomolar Ki equivalent to -NO2, whereas -CF3 loses potency |
| Conditions | Cell-free competitive binding assays |
Ensures that the pharmacokinetic gains of the -SO2CF3 group do not compromise pharmacodynamic efficacy during advanced lead optimization.
4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride offers two distinct reactive sites for sequential functionalization, streamlining process chemistry. The highly reactive sulfonyl chloride can be selectively coupled with amines to form sulfonamides, leaving the 4-fluoro group intact. Subsequently, the strongly electron-withdrawing -SO2CF3 and sulfonamide groups activate the 4-fluoro position for a secondary nucleophilic aromatic substitution (SNAr) with a different, often sterically hindered nucleophile[1]. This orthogonal reactivity is superior to using pre-assembled fragments, allowing divergent synthesis of complex inhibitor libraries.
| Evidence Dimension | Sequential Functionalization Capability |
| Target Compound Data | Selective sulfonamide formation followed by high-yield SNAr |
| Comparator Or Baseline | Pre-assembled or non-orthogonal building blocks |
| Quantified Difference | Enables two-step divergent coupling on a single core under mild conditions |
| Conditions | API library synthesis and lead optimization |
Provides process chemists with a highly predictable, step-wise assembly route for complex bifunctional APIs, minimizing protecting group requirements.
Used as the core right-hand fragment in the synthesis of Navitoclax (ABT-263) analogs and next-generation BH3 mimetics, where oral exposure and high metabolic stability are strict clinical requirements [1].
Procured as a target-binding warhead precursor for designing proteolysis-targeting chimeras (PROTACs) that recruit E3 ligases (like VHL, CRBN, or MDM2) to degrade Bcl-xL or Bcl-2, a strategy used to overcome dose-limiting thrombocytopenia [2].
Utilized in medicinal chemistry workflows to replace nitro-aromatic or standard sulfonamide cores with the -SO2CF3 group, specifically to reduce polar surface area (PSA) and improve the AUC/EC50 ratio in early-stage drug candidates [1].